3-Aminopyrazine-2-carbaldehyde
Overview
Description
3-Aminopyrazine-2-carbaldehyde is an organic compound with the molecular formula C5H5N3O It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and an aldehyde group at the second position on the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopyrazine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of 3-aminopyrazine-2-carboxylic acid methyl ester using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at low temperatures (around -78°C) . The reaction proceeds smoothly, yielding the desired aldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions using readily available reagents and standard organic synthesis techniques. The use of DIBAL-H and THF is common in both laboratory and industrial settings due to their efficiency and reliability.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various electrophiles can be used to substitute the amino group under appropriate conditions.
Major Products:
Oxidation: 3-Aminopyrazine-2-carboxylic acid.
Reduction: 3-Aminopyrazine-2-methanol.
Substitution: Depending on the electrophile, various substituted pyrazine derivatives can be formed.
Scientific Research Applications
3-Aminopyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in heterocyclic chemistry.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-aminopyrazine-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria. By inhibiting this enzyme, these compounds exhibit antimicrobial activity, particularly against Mycobacterium tuberculosis .
Comparison with Similar Compounds
- 3-Aminopyrazine-2-carboxamide
- 3-Aminopyrazine-2-carboxylic acid
- 3-Methylpyrazine-2-carbaldehyde
- 5-Aminopyrazine-2-carbaldehyde hydrochloride
Comparison: 3-Aminopyrazine-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrazine ring This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs, such as 3-aminopyrazine-2-carboxamide, which lacks the aldehyde group, or 3-methylpyrazine-2-carbaldehyde, which lacks the amino group
Biological Activity
3-Aminopyrazine-2-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 15274931
The compound features a pyrazine ring with an amino group at position 3 and a formyl group at position 2, which contributes to its reactivity and biological properties.
Antimicrobial Activity
Research has shown that derivatives of 3-aminopyrazine, including this compound, exhibit significant antimicrobial properties. A study evaluated various N-substituted derivatives for their activity against several bacterial strains and fungi:
- Antimycobacterial Activity : The compound demonstrated notable activity against Mycobacterium tuberculosis (Mtb) with a minimum inhibitory concentration (MIC) of 12.5 µg/mL for one of its derivatives (3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide) .
- Antibacterial Activity : The compound's derivatives showed increased antibacterial activity correlating with the length of the carbon side chain in alkyl derivatives. Notably, phenyl and alkyl derivatives were effective, while benzyl derivatives were not .
- Antifungal Activity : All structural subtypes exhibited antifungal properties, particularly against Candida albicans and Trichophyton interdigitale .
Cytotoxicity
The cytotoxic effects of this compound derivatives were evaluated using the HepG2 liver cancer cell line. Among the tested compounds, only specific derivatives exhibited significant cytotoxicity, indicating potential for cancer therapeutic applications .
The mechanisms underlying the biological activities of this compound derivatives are multifaceted:
- Inhibition of Mycobacterial Growth : The active form of pyrazinamide (a related compound), pyrazinoic acid (POA), disrupts mycobacterial membrane potential and inhibits fatty acid synthesis .
- Antioxidant Properties : Some studies suggest that these compounds may also act as antioxidants, helping to mitigate oxidative stress in cells .
Data Summary
The following table summarizes key findings from various studies on the biological activities of this compound and its derivatives:
Activity Type | Target Organism/Cell Line | MIC/Cytotoxicity | Notable Findings |
---|---|---|---|
Antimycobacterial | Mycobacterium tuberculosis | 12.5 µg/mL | Effective against Mtb; structure-dependent activity |
Antibacterial | Various bacteria | Varies | Alkyl derivatives showed increased activity |
Antifungal | Candida albicans | Varies | Active against multiple fungal strains |
Cytotoxicity | HepG2 liver cancer cells | Varies | Only specific derivatives showed significant cytotoxicity |
Study on Antimicrobial Efficacy
A comprehensive study evaluated a series of N-substituted 3-aminopyrazine derivatives for their antimicrobial efficacy. The results indicated that modifications at the carboxamide moiety significantly influenced both antibacterial and antifungal activities. Notably, compounds with longer alkyl chains exhibited enhanced efficacy against both bacterial and fungal pathogens .
Evaluation of Cytotoxic Effects
In another investigation focused on anticancer potential, certain derivatives were tested against HepG2 cells. This study highlighted the selective cytotoxicity of specific compounds, suggesting that structural modifications could optimize therapeutic effects while minimizing toxicity to normal cells .
Properties
IUPAC Name |
3-aminopyrazine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-4(3-9)7-1-2-8-5/h1-3H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUMNLRPYPXBIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570874 | |
Record name | 3-Aminopyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32710-14-8 | |
Record name | 3-Amino-2-pyrazinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32710-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminopyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Aminopyrazine-2-carbaldehyde in pteridine synthesis?
A1: this compound serves as a crucial starting material for synthesizing 4-unsubstituted pteridines []. The research demonstrates its successful conversion into 2-amino-3-dimethoxymethylpyrazine, which then undergoes various acylations. These acylated derivatives are further hydrolyzed and cyclized to yield diverse pteridine derivatives, highlighting the compound's versatility in accessing this important class of heterocycles.
Q2: How is this compound synthesized according to the study?
A2: The research highlights the successful synthesis of this compound by oxidizing 2-amino-3-hydroxymethylpyrazine []. Interestingly, attempts to obtain the compound through the reduction of other related compounds like 3-aminopyrazine-2-carbonitrile proved unsuccessful. This highlights the importance of specific synthetic routes in organic chemistry.
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